Product packaging for (3-Methoxy-2-propoxybenzyl)amine(Cat. No.:CAS No. 80364-69-8)

(3-Methoxy-2-propoxybenzyl)amine

Cat. No.: B3285421
CAS No.: 80364-69-8
M. Wt: 195.26 g/mol
InChI Key: VXSLHHFERMFXCM-UHFFFAOYSA-N
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Description

Benzylamine (B48309) derivatives, organic compounds characterized by a benzyl (B1604629) group attached to an amine, serve as foundational scaffolds in numerous areas of chemical and pharmaceutical research. nih.gov Their structural versatility allows for a wide range of modifications on the aromatic ring and the nitrogen atom, leading to a diverse array of chemical properties and biological activities. wikipedia.org In organic chemistry, benzylamines are valuable precursors and intermediates for the synthesis of more complex molecules, including nitrogen-containing heterocycles. The benzyl group can act as a protecting group for amines, which can be readily removed via hydrogenolysis, a feature that is exploited in multi-step syntheses. nih.gov

In medicinal science, the benzylamine motif is a key structural component found in a multitude of biologically active compounds. wikipedia.org The substitution pattern on the phenyl ring significantly influences the molecule's interaction with biological targets. ontosight.ai This has led to the development of benzylamine derivatives with applications as antidepressants, antihypertensives, and anticancer agents. nih.govlookchem.com The ability to systematically modify the structure allows chemists to fine-tune the pharmacological profile of these molecules, optimizing for potency, selectivity, and pharmacokinetic properties. scbt.com The broad utility and established importance of this class of compounds underscore the continued interest in synthesizing and evaluating novel derivatives.

While specific research literature on (3-Methoxy-2-propoxybenzyl)amine is not extensively documented, its structural features—an ortho-propoxy and meta-methoxy substitution pattern—place it within a class of compounds of significant academic and industrial interest. The research trajectory for such a compound can be inferred from studies on its analogues and the availability of its synthetic precursors.

The key precursor, 3-Methoxy-2-propoxybenzaldehyde, is a known chemical entity, available from commercial suppliers. lookchem.comsigmaaldrich.com The existence of this aldehyde suggests that this compound is synthetically accessible, most commonly via reductive amination. masterorganicchemistry.comnih.gov This standard synthetic transformation is a cornerstone of medicinal chemistry, often employed to generate large libraries of amines for high-throughput screening against various biological targets. Therefore, a primary research trajectory for this compound would likely involve its synthesis as part of a collection of substituted benzylamines to explore structure-activity relationships (SAR).

Research on analogues, such as other alkoxy-substituted benzylamines, has revealed a wide range of biological activities. For instance, methoxy-substituted benzylamine derivatives have been investigated for their potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase and as agents targeting the central nervous system. scbt.comgoogle.com The specific arrangement of the methoxy (B1213986) and propoxy groups on the phenyl ring of this compound would create a unique electronic and steric profile, potentially leading to novel interactions with biological macromolecules. Future research would likely focus on synthesizing this compound and its N-substituted derivatives to evaluate their potential in areas such as neuropharmacology, oncology, or as antimicrobial agents, following the paths laid out by similar substituted benzylamines.

Detailed Compound Data

The following tables provide available and predicted data for this compound and its direct precursor.

Table 1: Properties of Precursor 3-Methoxy-2-propoxybenzaldehyde

This table details the known properties of the aldehyde precursor required for the synthesis of the target amine.

PropertyValueReference
Chemical Name 3-Methoxy-2-propoxybenzaldehyde lookchem.com
CAS Number 41828-10-8 lookchem.com
Molecular Formula C₁₁H₁₄O₃ lookchem.comsigmaaldrich.com
Molecular Weight 194.23 g/mol lookchem.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key FULGZQOQNLDCDB-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Predicted Properties of this compound

As experimental data for the target compound is not available in public literature, this table presents properties calculated based on its chemical structure.

PropertyPredicted Value
Chemical Name This compound
Molecular Formula C₁₁H₁₇NO₂
Molecular Weight 195.26 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 5
Topological Polar Surface Area 44.5 Ų

Table 3: Plausible Synthesis via Reductive Amination

This table outlines a general, plausible synthetic route from the precursor aldehyde to the target amine based on established chemical reactions.

StepReactionReagents & ConditionsPurposeReference
1Reductive Amination 3-Methoxy-2-propoxybenzaldehyde, Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate), a reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), appropriate solvent (e.g., Methanol or Dichloroethane).Conversion of the aldehyde functional group to a primary amine. masterorganicchemistry.comnih.govorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B3285421 (3-Methoxy-2-propoxybenzyl)amine CAS No. 80364-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-2-propoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6H,3,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSLHHFERMFXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Transformative Strategies for 3 Methoxy 2 Propoxybenzyl Amine

Diverse Synthetic Routes to Access the (3-Methoxy-2-propoxybenzyl)amine Core

The construction of the this compound molecule can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes often involve the formation of the key C-N bond or the modification of a pre-existing benzylamine (B48309) scaffold.

Reductive Amination Approaches and Variations

Reductive amination stands as a prominent and versatile method for the synthesis of amines, including this compound. mdpi.com This reaction typically involves the condensation of a carbonyl compound, in this case, 3-methoxy-2-propoxybenzaldehyde, with an amine source, followed by the in-situ or subsequent reduction of the resulting imine or iminium ion intermediate. harvard.edumasterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) being the most common. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred due to their mildness and selectivity. harvard.edumasterorganicchemistry.com

Catalytic reductive amination using molecular hydrogen (H₂) in the presence of a metal catalyst, such as cobalt, offers a more atom-economical and environmentally benign alternative. mdpi.comresearchgate.net Studies have shown that cobalt-based composites can effectively catalyze the amination of aromatic aldehydes with various amines under hydrogen pressure, leading to high yields of the corresponding benzylamines. mdpi.com For instance, the amination of p-methoxybenzaldehyde with n-butylamine and benzylamine has been achieved with yields of 72–96% at 100 °C and 100 bar H₂. mdpi.com

Carbonyl CompoundAmineReducing Agent/CatalystProductYield (%)Reference
p-Methoxybenzaldehyden-ButylamineCo-containing composite/H₂N-Butyl-p-methoxybenzylamine96 mdpi.com
p-MethoxybenzaldehydeBenzylamineCo-containing composite/H₂N-Benzyl-p-methoxybenzylamine94 mdpi.com
p-Chlorobenzaldehyden-ButylamineCo-containing composite/H₂N-Butyl-p-chlorobenzylamine89 mdpi.com

Metal-Catalyzed Coupling Reactions in Benzylamine Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C and C-N bonds, providing alternative routes to substituted benzylamines. organic-chemistry.org These reactions often involve the coupling of an aryl halide or a related electrophile with an amine or an amine equivalent, catalyzed by a transition metal, typically palladium or nickel. rsc.orgresearchgate.net

A notable example is the nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids, which proceeds with high functional group tolerance and excellent stereospecificity. researchgate.net This method allows for the synthesis of highly enantioenriched diarylethanes from readily available chiral benzylic amines. researchgate.net While not a direct synthesis of this compound itself, this methodology highlights the potential of metal-catalyzed reactions in the derivatization of benzylamine cores.

Furthermore, a metal-free deaminative coupling of non-prefunctionalized benzylamines with arylboronic acids has been reported. rsc.org This reaction utilizes isoamyl nitrite (B80452) to convert the primary amine into a good leaving group in situ, enabling the formation of a new C-C bond. rsc.org

Benzylamine DerivativeCoupling PartnerCatalyst/ReagentProductReference
Benzylic ammonium triflatesAryl boronic acidsNickel catalystDiarylethanes researchgate.net
Non-prefunctionalized benzylaminesArylboronic acidsIsoamyl nitriteDiarylmethanes rsc.org

Regioselective Functionalization and Derivatization via Ortho-Metalation

Ortho-metalation, also known as directed metalation, is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the use of a directing group to guide a metalating agent, typically an organolithium reagent, to a specific ortho position. Subsequent reaction with an electrophile introduces a new substituent at that position.

In the context of benzylamine synthesis, the amino group or a derivative thereof can act as a directing group. The regioselective lithiation and subsequent functionalization of 2-arylazetidines have been explored, where the nature of the N-substituent dictates the site of metalation. rsc.org While N-alkylazetidines undergo ortho-lithiation, N-Boc protected azetidines favor α-benzylic lithiation. rsc.org This methodology provides a pathway to introduce substituents at the ortho position of the benzylamine core, which could be adapted for the synthesis of this compound derivatives. The use of Mg- and Zn-TMP bases has also been reported for the regioselective functionalization of pyrazolo[1,5-a]pyridine (B1195680) scaffolds. nih.gov

Amide Bond Formation and Subsequent Reduction in Amine Synthesis

A well-established and reliable two-step method for the synthesis of amines involves the formation of an amide bond followed by its reduction. libretexts.orglibretexts.org This approach offers a high degree of control and is applicable to a wide range of substrates. For the synthesis of this compound, this would entail the reaction of 3-methoxy-2-propoxybenzoic acid or its corresponding acid chloride with ammonia (B1221849) or an appropriate amine source to form the amide.

The subsequent reduction of the amide to the amine is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. libretexts.org While effective, the use of LiAlH₄ requires anhydrous conditions and careful handling. Alternative, milder methods for amide reduction have been developed, utilizing reagents such as hydrosilanes in combination with catalysts. organic-chemistry.org

Starting MaterialIntermediateReducing AgentProductReference
3-Methoxy-2-propoxybenzoyl chloride3-Methoxy-2-propoxybenzamideLithium aluminum hydrideThis compound libretexts.orgmasterorganicchemistry.com
AmideAmineHydrosilanes/CatalystAmine organic-chemistry.org

Palladium-Catalyzed C-H Alkylation and Alkenylation of Benzylamines

Palladium-catalyzed C-H activation has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds. rsc.orgchemrxiv.org In the context of benzylamines, this strategy allows for the introduction of alkyl and alkenyl groups at specific positions, providing a powerful tool for derivatization. rsc.orgnih.gov

For example, the palladium-catalyzed ortho-C–H alkylation of benzylamides with α-bromo ketones or nitriles has been reported. rsc.org This reaction utilizes a bidentate-quinolinamide directing group to achieve high regioselectivity. The resulting alkylated products can be further manipulated, offering a versatile entry point to complex benzylamine derivatives. rsc.org

Furthermore, palladium-catalyzed kinetic resolution of benzylamines via enantioselective C-H cross-coupling has been achieved, yielding both chiral benzylamines and ortho-arylated benzylamines with high enantiomeric purity. chu-lab.org While these methods focus on the functionalization of the benzylamine core, they underscore the power of palladium catalysis in accessing a diverse range of substituted benzylamines. Palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have also been developed to construct complex heterocyclic systems containing a benzylamine motif. nih.govacs.org

Protecting Group Strategies for Amine Functionality

In the multi-step synthesis of complex molecules like this compound, the strategic protection and deprotection of the amine functionality is crucial. Protecting groups are temporarily attached to the nitrogen atom to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.orgorganic-chemistry.org The ideal protecting group is easy to install, stable under a variety of reaction conditions, and can be removed selectively in high yield without affecting other functional groups. organic-chemistry.org

For benzylamines, carbamates are the most widely used class of protecting groups due to their reliability and the range of available deprotection methods. masterorganicchemistry.com Common examples include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.com The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group is introduced using benzyl (B1604629) chloroformate and is readily cleaved by catalytic hydrogenolysis. masterorganicchemistry.comlibretexts.org The Fmoc group, which is base-labile, is removed using a mild amine base like piperidine. masterorganicchemistry.com

The availability of protecting groups with different cleavage conditions allows for an "orthogonal strategy." organic-chemistry.orgnumberanalytics.com This enables the selective deprotection of one amine in the presence of others protected with different groups, a vital tool in complex syntheses. organic-chemistry.org For instance, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can be removed independently of one another. numberanalytics.com

Beyond carbamates, benzyl (Bn) and substituted benzyl groups like p-methoxybenzyl (PMB) are also employed. wikipedia.org These are generally removed by hydrogenolysis, with substituted variants offering different levels of lability. wikipedia.org

Table 1: Common Protecting Groups for Amine Functionality

Protecting GroupAbbreviationStructureInstallation ReagentDeprotection Conditions
tert-ButoxycarbonylBoc-(C=O)O-t-BuDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl) masterorganicchemistry.com
BenzyloxycarbonylCbz, Z-(C=O)OCH₂PhBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comlibretexts.org
9-FluorenylmethyloxycarbonylFmoc-(C=O)O-FmFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) masterorganicchemistry.com
BenzylBn-CH₂PhBenzyl bromide, Benzyl chlorideCatalytic Hydrogenolysis (H₂, Pd/C) wikipedia.orglibretexts.org
p-MethoxybenzylPMB-CH₂-C₆H₄-OMePMB-ClHydrogenolysis, Oxidation (CAN, DDQ) wikipedia.org

Enantioselective Synthetic Pathways for Chiral Benzylamine Derivatives

The development of enantioselective methods to produce chiral amines is a significant area of synthetic chemistry, as a specific enantiomer of a drug is often responsible for its therapeutic effect. Several strategies exist for the asymmetric synthesis of chiral benzylamine derivatives.

One prominent method is the asymmetric hydrogenation of imines or the addition of nucleophiles to imines. bris.ac.uk However, achieving high enantioselectivity can be challenging unless the aryl groups have distinct electronic or steric properties. bris.ac.uk A more recent, transition-metal-free approach involves the enantioselective α-arylation of benzylamines. bris.ac.uknih.gov In this method, a chiral lithium amide base is used for enantioselective lithiation, which then undergoes an intramolecular substitution to generate the α,α-diarylmethylamine with high enantiomeric excess (up to >99% ee). bris.ac.uknih.gov

Dual catalysis systems, such as Ni/photoredox catalysis, have emerged as powerful tools. An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using this system provides access to chiral N-benzylic heterocycles in good to excellent enantioselectivity. nih.gov

Biocatalysis offers a green and highly specific alternative. rochester.edu Engineered enzymes, such as variants of myoglobin, have been developed to catalyze the asymmetric insertion of carbenes into the N-H bonds of anilines. rochester.edu This strategy can produce a range of substituted aryl amines with high yields and enantiomeric excess. rochester.edu The ability to engineer stereodivergent biocatalysts provides access to both enantiomers of the desired product. rochester.edu

Table 2: Comparison of Enantioselective Synthetic Pathways

MethodCatalyst/ReagentKey FeaturesTypical Enantioselectivity
Asymmetric α-ArylationChiral Lithium Amide BaseTransition-metal-free; intramolecular nucleophilic substitution. bris.ac.uknih.govHigh to excellent (up to >99% ee). bris.ac.uk
Ni/Photoredox Dual CatalysisNi complex with Chiral Ligand (e.g., BiOX), PhotocatalystAsymmetric C(sp²)-C(sp³) cross-coupling. nih.govGood to excellent (up to 97% ee). nih.gov
Biocatalytic N-H InsertionEngineered Myoglobin VariantsUses whole-cell systems; highly specific. rochester.eduModerate to good (up to 82% ee). rochester.edu
Chiral Auxiliaryα-Substituted Benzylamine ReagentsAuxiliary delivers nitrogen and directs stereochemistry; removed later. google.comCreates diastereomeric intermediates for separation. google.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. mdpi.comdurham.ac.uk While a specific flow synthesis for this compound is not documented, a plausible route can be designed based on established flow chemistry applications for similar amines. mdpi.com

A potential continuous process could begin with the synthesis of the precursor, 3-methoxy-2-propoxy-benzaldehyde. This aldehyde can be prepared from 3-methoxy-2-hydroxybenzaldehyde and propyl bromide. lookchem.com This step could be adapted to a flow process.

The subsequent and crucial step, reductive amination of the aldehyde to form this compound, is well-suited for flow chemistry. The aldehyde, ammonia, and a reducing agent (e.g., hydrogen gas) would be continuously pumped through a heated reactor containing a packed bed of a hydrogenation catalyst. google.com Continuous-flow reactors significantly improve safety when handling hazardous reagents like hydrogen gas or running reactions at high temperatures and pressures. mdpi.com They offer precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproducts. mdpi.comacs.org

For instance, a patented process for the continuous production of benzylamine from benzonitrile (B105546) uses a countercurrent flow of hydrogen and the substrate over a Raney nickel catalyst bed at elevated temperature and pressure. google.com A similar setup could be envisioned for the reductive amination of 3-methoxy-2-propoxy-benzaldehyde.

Table 3: Hypothetical Flow Synthesis of this compound

StepReactantsCatalyst/ReagentsReactor TypeConditions (Exemplary)
1. Aldehyde Formation3-methoxy-2-hydroxybenzaldehyde, Propyl bromideK₂CO₃ (Base)Packed Bed or Coil ReactorAcetonitrile, Reflux
2. Reductive Amination3-methoxy-2-propoxy-benzaldehyde, Ammonia, HydrogenRaney Nickel, Pd/C, or Au/TiO₂ hw.ac.ukPacked Bed Reactor (Trickle Bed)Temperature: 50-175°C; Pressure: >115 p.s.i.a. google.com

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by applying these principles.

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. acs.org Catalytic hydrogenations, for example, have a high atom economy compared to reductions using stoichiometric reagents like sodium borohydride. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. nih.gov The enantioselective pathways discussed, such as those using chiral metal complexes or enzymes, are prime examples of catalytic approaches. bris.ac.ukrochester.edu Biocatalysis, in particular, often proceeds under mild conditions in aqueous media, further enhancing its green profile. nih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps, requires additional reagents, and generates waste. acs.org Developing synthetic strategies that circumvent the need for protection/deprotection steps is a key goal. The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or supercritical fluids. Solvents can account for the majority of the mass and environmental impact of a chemical process. acs.org

The CHEM21 green metrics toolkit provides a framework for quantitatively assessing the environmental impact of a synthetic route, considering factors like atom economy, process mass intensity (PMI), and the environmental, health, and safety profiles of the reagents used. rsc.orgrsc.org By applying such metrics, chemists can compare different synthetic pathways and identify the most sustainable option.

Table 4: Application of Green Chemistry Principles

PrincipleApplication in Benzylamine Synthesis
Atom Economy Favoring catalytic hydrogenation or reductive amination over methods using stoichiometric reducing agents. acs.org
Catalysis Employing metal catalysts (e.g., Ni, Pd, Au) or biocatalysts (enzymes) to enable efficient transformations with minimal waste. bris.ac.ukrochester.eduhw.ac.uk
Reduce Derivatives Designing routes that avoid protecting groups by using chemoselective reagents or biocatalysts. acs.org
Energy Efficiency Utilizing flow chemistry for better thermal management and shorter reaction times; using catalysts that operate at lower temperatures. mdpi.comacs.org
Safer Solvents Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran or water where possible. nih.gov

Advanced Spectroscopic and Structural Characterization in Research of 3 Methoxy 2 Propoxybenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy of (3-Methoxy-2-propoxybenzyl)amine would be expected to show distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.5-8.0 ppm). The chemical shifts and coupling patterns of these protons would provide information about their relative positions on the ring. The benzylic protons of the -CH₂NH₂ group would likely resonate as a singlet around δ 3.8-4.2 ppm. The protons of the methoxy (B1213986) (-OCH₃) group would appear as a sharp singlet, typically around δ 3.7-3.9 ppm. The propoxy group protons would exhibit more complex splitting patterns: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) group attached to the aromatic ring.

¹³C NMR Spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The aromatic carbons would produce signals in the δ 110-160 ppm range, with the carbon attached to the oxygen of the propoxy group and the carbon attached to the methoxy group appearing at the lower field end of this range. The benzylic carbon of the -CH₂NH₂ group would be expected in the δ 40-50 ppm region. The carbons of the methoxy and propoxy groups would resonate in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.7 - 7.3110 - 130
Aromatic C-O-145 - 160
Aromatic C-C-130 - 140
-CH₂NH₂ (Benzylic)~3.8 - 4.2~40 - 50
-OCH₃ (Methoxy)~3.7 - 3.9~55 - 60
-OCH₂- (Propoxy)~3.9 - 4.1 (t)~65 - 75
-CH₂- (Propoxy)~1.7 - 1.9 (sextet)~20 - 25
-CH₃ (Propoxy)~0.9 - 1.1 (t)~10 - 15

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS, particularly for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net

For this compound (C₁₁H₁₇NO₂), the calculated exact mass of the neutral molecule is 195.1259 g/mol . HRMS analysis would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 196.1332. The high resolution of the instrument allows for the differentiation of this mass from other ions with the same nominal mass but different elemental compositions.

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, characteristic daughter ions can be observed. For this compound, common fragmentation pathways would likely involve the loss of the propoxy group, the methoxy group, or the aminomethyl group, leading to specific fragment ions that can be used to piece together the molecular structure.

Interactive Data Table: Expected HRMS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺C₁₁H₁₈NO₂⁺196.1332Protonated molecular ion
[M-NH₃+H]⁺C₁₁H₁₅O₂⁺179.1067Loss of ammonia (B1221849)
[M-C₃H₇O+H]⁺C₈H₁₀NO⁺136.0757Loss of propoxy radical
[M-CH₃O+H]⁺C₁₀H₁₄NO⁺164.1070Loss of methoxy radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chains would be observed around 2850-3100 cm⁻¹. The C-O stretching vibrations of the methoxy and propoxy ether linkages would produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Ether (C-O)C-O Stretch1000 - 1300

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Furthermore, this technique elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amine group, which can significantly influence the physical properties of the compound. While no specific crystal structure for this compound has been reported in the searched literature, studies on similar molecules, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, demonstrate the power of this technique in identifying different polymorphic forms and understanding their structural nuances. mdpi.com

Chromatographic Techniques (e.g., TLC, GC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor reactions. nih.govnih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized. The relative retention factors (Rf values) of the spots provide an indication of the different components in the mixture.

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, GC can be used to determine its purity with high accuracy. The compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. The choice of column and temperature program is crucial for achieving good separation from any impurities.

Computational and Theoretical Chemistry Studies of 3 Methoxy 2 Propoxybenzyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3-Methoxy-2-propoxybenzyl)amine, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Theoretical calculations for similar molecules, such as 3-bromo-2-methoxy benzonitrile (B105546), have been performed to project properties like optimized molecular geometry, Mulliken atomic charges, and dipole moment. researchgate.net By applying the same level of theory, a detailed picture of the electronic distribution and structural parameters of this compound can be obtained. The results from such calculations are foundational for more advanced computational studies, including spectroscopic analysis and reactivity predictions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.47
C-O (methoxy) 1.36 C-O-C: 118.0
C-O (propoxy) 1.37 C-O-C: 117.5

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would likely show negative potential regions around the oxygen atoms of the methoxy (B1213986) and propoxy groups and the nitrogen atom of the amine group, due to the presence of lone pair electrons. nih.govmanipal.edu These areas would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. Studies on similar molecules like 3-methoxy flavones have successfully related negative MESP values to biological activity. nih.govmanipal.edu

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the heteroatoms (N and O), while the LUMO would be distributed over the aromatic ring. The HOMO-LUMO energy gap can be calculated using DFT, and from these energies, various chemical reactivity descriptors can be derived.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

Parameter Definition Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -0.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 5.3 eV
Ionization Potential (I) -EHOMO 5.8 eV
Electron Affinity (A) -ELUMO 0.5 eV
Global Hardness (η) (I - A) / 2 2.65 eV
Global Softness (S) 1 / (2η) 0.188 eV-1
Electronegativity (χ) (I + A) / 2 3.15 eV
Chemical Potential (μ) -(I + A) / 2 -3.15 eV

Note: The data in this table is for illustrative purposes and represents typical values obtained from FMO analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

In a hypothetical docking study, this compound could be docked into the active site of a target receptor. The simulation would predict the binding conformation and estimate the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target would be analyzed. For instance, the amine group could act as a hydrogen bond donor, while the oxygen atoms of the methoxy and propoxy groups could act as hydrogen bond acceptors. Molecular docking studies on similar methoxybenzyl derivatives have been used to investigate their potential as antileukemic agents by identifying key binding interactions within receptor active sites. nih.govresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Binding

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. Following a molecular docking study, MD simulations can be performed to assess the stability of the ligand-target complex and to explore the conformational space of the ligand within the binding site. An MD simulation would provide insights into the dynamic behavior of this compound and its interactions with the target protein in a simulated physiological environment. This can help refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Thermodynamic and Kinetic Studies of Reaction Mechanisms (Theoretical)

Theoretical studies can be conducted to investigate the thermodynamics and kinetics of potential reactions involving this compound. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This information is vital for understanding the reaction mechanism and predicting reaction rates. Such studies are common for amine-based systems, for example, in the context of CO2 capture, where the kinetics and thermodynamics of the amine-CO2 reaction are crucial. mdpi.comresearchgate.net For this compound, theoretical studies could explore its synthesis pathways or its metabolic degradation routes.

Structure Activity Relationship Sar Investigations of 3 Methoxy 2 Propoxybenzyl Amine Derivatives

Design Principles for Modulating Pharmacological or Biological Profiles

Another critical design principle is the strategic avoidance of "anti-targets," which are proteins or receptors that, if modulated, could lead to undesirable side effects. nih.gov By carefully modifying the structure of the lead compound, researchers can steer its activity away from these off-target interactions, thereby improving its safety profile.

Central to these design efforts is the concept of bioisosterism, which involves replacing a functional group with another that has similar physical or chemical properties. drughunter.comspirochem.com This strategy is employed to enhance potency, improve pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and reduce toxicity. drughunter.comchem-space.com The iterative process of designing, synthesizing, and testing these structurally related molecules allows for the parallel optimization of multiple SARs, leading to compounds with a desired balance of efficacy and developability. nih.gov

Influence of Methoxy (B1213986) and Propoxy Substituents on Activity

The alkoxy groups on the benzyl (B1604629) ring of (3-Methoxy-2-propoxybenzyl)amine derivatives play a crucial role in determining their biological activity. SAR studies on related compounds, such as analogs of Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), have provided valuable insights into the influence of these substituents. nih.govresearchgate.net

Research has shown that the 3-oxy position, occupied by the methoxy group in the parent structure, is sensitive to the size and polarity of the substituent. nih.govresearchgate.net The placement of small, non-polar, and non-bulky groups at this position generally results in compounds that retain or even improve biological activity. nih.govresearchgate.net Conversely, the introduction of larger, bulkier moieties at the 3-oxy site often leads to a decrease in activity. nih.govresearchgate.net

This loss of activity with larger substituents can sometimes be mitigated by incorporating unsaturated groups, which may introduce favorable conformational constraints or electronic interactions. nih.govresearchgate.net These findings suggest that for the this compound scaffold, the propoxy group at the 2-position and the methoxy group at the 3-position must be carefully considered. While the methoxy group is relatively small, the larger propoxy group could present a steric hindrance depending on the topology of the target binding site. Therefore, modifications to the length or branching of the propoxy chain could be a key area for optimization.

Studies on other classes of compounds have also highlighted the importance of methoxy groups. For instance, in a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, a 2-methoxy substituted derivative showed importance for butyrylcholinesterase (BuChE) inhibitory activity compared to the unsubstituted analog. nih.gov Similarly, certain methoxylated coumarin derivatives demonstrated potent acetylcholinesterase (AChE) inhibition. mdpi.com However, in some benzylamine (B48309) analogs, di-methoxy substitutions led to a loss of activity due to predicted steric clashes. nih.gov

The table below summarizes the general SAR findings for alkoxy substituents based on related structures.

Substituent ModificationGeneral Impact on ActivityRationale
Small, non-polar groups at 3-oxy positionActivity retained or improvedFavorable fit within a hydrophobic pocket of the target. nih.govresearchgate.net
Large, bulky groups at 3-oxy positionActivity decreasedPotential for steric hindrance in the binding site. nih.govresearchgate.net
Introduction of unsaturation in larger groupsCan offset activity lossMay provide better conformational alignment or electronic properties. nih.govresearchgate.net
Methoxy group introductionCan enhance activityMay form key interactions or improve electronic properties for target binding. nih.govmdpi.com
Multiple bulky alkoxy groupsActivity may be lostIncreased potential for steric clashes within the active site. nih.gov

Impact of Benzyl Amine Moiety Modifications on Biological Response

The benzylamine moiety is a critical pharmacophoric element, often responsible for key interactions with the biological target. Molecular modeling studies on related inhibitors have shown that the benzylamine portion can interact directly with the catalytic site of enzymes. nih.gov Therefore, modifications to this part of the scaffold can have a profound impact on the biological response.

Key modifications to the benzylamine template include:

N-Alkylation: Adding alkyl groups to the amine nitrogen can help determine whether the amine's hydrogen acts as a crucial hydrogen-bond donor in the enzyme-inhibitor interaction. nih.gov Removing this potential hydrogen bond donor can either increase or decrease activity, depending on the specific interactions within the binding site.

Substitution on the Methylene Linker: Introducing hydrophobic groups onto the CH2 linker of the benzylamine can be beneficial. nih.gov This strategy is based on the observation that filling available hydrophobic space in the active site can lead to a significant increase in inhibitory activity. nih.gov

Extension of the Linker: Extending the molecule by modifying the connection between the benzyl ring and the amine can alter the compound's alignment in the active site. nih.gov Studies have shown that extension via an amide bond was more promising than extension via an amine bond, suggesting that the nature of the linker is critical for maintaining favorable interactions. nih.gov

These findings underscore the importance of the benzylamine moiety not just as a structural anchor but as an active participant in molecular recognition.

Stereochemical Considerations and Enantiomeric Activity Differences

Chirality is a fundamental aspect of drug action, as biological systems, including receptors and enzymes, are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can exhibit significant differences in their biological activity, metabolic profiles, and potential for toxicity. nih.govresearchgate.net

For chiral drugs, one enantiomer is often biologically active (the eutomer), while the other may be less active or completely inactive (the distomer). researchgate.net This difference arises from the three-dimensional arrangement of atoms. The active enantiomer has a specific 3D structure that allows it to bind effectively to its target, aligning key functional groups for optimal interaction. nih.gov The inactive enantiomer, being a non-superimposable mirror image, cannot achieve the same complementary fit with the chiral binding site. nih.gov

Even when both enantiomers have similar activity at the primary target, they can differ in their interactions with other receptors or metabolizing enzymes. nih.gov This can lead to different pharmacokinetic profiles or off-target effects. The development of single-enantiomer drugs is often pursued to create more selective pharmacological profiles and improve the therapeutic index. nih.gov In the context of this compound derivatives, if a chiral center exists or is introduced, it is crucial to separate and evaluate the individual enantiomers, as one may be significantly more potent or possess a more desirable biological profile than the other. This stereoselectivity is exemplified in the anticonvulsant drug Lacosamide, where the (R)-enantiomer is the active form. nih.govdaneshyari.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is invaluable for understanding the structural requirements for activity and for predicting the potency of new, unsynthesized analogs. fiveable.me

For benzylamine derivatives, 3D-QSAR studies have been successfully applied to understand their interaction with targets like phosphodiesterase 4 (PDE4). ijpsonline.comijpsonline.com These models provide contour maps that visualize the favorable and unfavorable regions around the aligned molecules. For example, a k-nearest-neighbor molecular field analysis (kNN-MFA) on a series of 47 benzylamine derivatives yielded a robust 3D-QSAR model. ijpsonline.comijpsonline.com

The key findings from such a model might indicate:

Electrostatic Potential: The model could reveal regions where a positive electrostatic potential is favorable for activity, suggesting that less electronegative substituent groups are preferred in that area. ijpsonline.comijpsonline.com

Steric Potential: The model might also highlight regions where negative steric potential is desired, indicating that less bulky substituent groups are required to avoid steric clashes and improve potency. ijpsonline.comijpsonline.com

By providing this detailed structural insight, QSAR models serve as a powerful guide for the design of novel and more potent molecules within the this compound series. ijpsonline.comijpsonline.com These models are developed by correlating biological activity with various molecular descriptors, such as molecular weight, lipophilicity (cLogP), electronegativity, and the number of hydrogen bond donors and acceptors.

Exploration of Bioisosteric Replacements to Optimize SAR

Bioisosteric replacement is a crucial strategy in lead optimization, used to modify a compound's properties while retaining its desired biological activity. spirochem.comcambridgemedchemconsulting.com A bioisostere is a functional group or atom that is exchanged for another with similar, but not identical, properties to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. drughunter.comcambridgemedchemconsulting.com

For this compound derivatives, the alkoxy groups are prime candidates for bioisosteric replacement, particularly the methoxy group, which can be metabolically labile. nih.gov

Common bioisosteric replacements for a methoxy group include:

Fluorinated Alkyl Groups: Replacing the methoxy group with groups like difluoroethyl (-CH2CHF2) or trifluoromethoxy (-OCF3) can mimic the steric and electronic features of the original group while being significantly more stable to metabolic degradation. nih.govresearchgate.net

Other Small Groups: Other potential replacements suggested by researchers include methylthio (CH3-S-), dimethylamino (Me2N-), or even small halogen atoms like fluorine. researchgate.net

The following table lists some potential bioisosteres for the methoxy group.

Original GroupPotential BioisostereRationale for Replacement
Methoxy (-OCH3)Fluoro, Difluoromethyl, TrifluoromethylIncreased metabolic stability. researchgate.net
Methoxy (-OCH3)Difluoroethyl (-CH2CHF2)Mimics steric/electronic features with improved stability. nih.gov
Methoxy (-OCH3)Trifluoromethoxy (-OCF3)Significantly more stable to metabolism. researchgate.net
Methoxy (-OCH3)Methylthio (-SCH3)Similar size and electronics. researchgate.net

Preclinical Biological Activity and Mechanistic Elucidation of 3 Methoxy 2 Propoxybenzyl Amine Analogues

Enzyme Inhibition Studies of Benzylamine (B48309) Derivatives

Benzylamine analogues have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases. The structural flexibility of the benzylamine moiety allows for its accommodation in the active sites of diverse enzymes, leading to modulation of their catalytic activity.

β-Glucuronidase Inhibition

β-Glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. Its elevated activity is associated with certain pathological conditions, making it a target for therapeutic intervention. While direct studies on simple benzylamine analogues as β-glucuronidase inhibitors are not extensively documented in the selected literature, research into structurally related heterocyclic compounds provides valuable insights.

Notably, a series of benzimidazole (B57391) derivatives have been synthesized and evaluated for their in vitro β-glucuronidase inhibitory activity. nih.govresearchgate.net Several of these compounds demonstrated significantly more potent inhibition than the standard, D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 µM). nih.govresearchgate.net For instance, certain substituted benzimidazoles exhibited IC50 values as low as 6.33 ± 0.40 µM, highlighting the potential of related aromatic amine structures in the design of β-glucuronidase inhibitors. nih.govresearchgate.net The mechanism involves the deconjugation of β-D-glucuronides, a process that can be modulated by these inhibitors. nih.gov

Table 1: β-Glucuronidase Inhibitory Activity of Selected Benzimidazole Derivatives This table is representative of the activity of related heterocyclic structures, as direct data for simple benzylamine derivatives was not prominent in the search results.

Compound IC50 (µM) Reference
Benzimidazole Derivative 15 6.33 ± 0.40 nih.govresearchgate.net
Benzimidazole Derivative 7 22.0 ± 0.33 nih.govresearchgate.net
Benzimidazole Derivative 2 23.1 ± 1.78 nih.govresearchgate.net
Benzimidazole Derivative 17 23.9 ± 1.46 nih.govresearchgate.net
D-Saccharic acid 1,4-lactone (Std.) 48.4 ± 1.25 nih.govresearchgate.net

Glutaminyl Cyclases Inhibition

Human glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides and proteins. nih.govdergipark.org.tr This post-translational modification is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's disease, making QC a promising therapeutic target. nih.govnih.gov

The development of QC inhibitors has largely focused on compounds containing a zinc-binding group, such as an imidazole (B134444) or benzimidazole moiety. researchgate.netnih.govfrontiersin.org Research into benzimidazole-based inhibitors featuring a central heteroaryl scaffold, such as 1,3,4-thiadiazole, has yielded compounds with nanomolar potency. researchgate.net Within these complex structures, the exploration of different hydrophobic residues has been a key aspect of structure-activity relationship (SAR) studies. A notable finding was that introducing a benzyl (B1604629) or naphtyl-methyl group to the scaffold maintained or, in some cases, slightly improved inhibitory potency compared to smaller alkyl residues. researchgate.net For example, a benzimidazolyl-1,3,4-thiadiazole derivative with a benzyl group showed potent activity, underscoring that a benzyl moiety can be a viable component in the design of complex QC inhibitors. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. tandfonline.com Inhibitors of these enzymes are cornerstone therapies for symptomatic treatment of Alzheimer's disease. tandfonline.commdpi.com Benzylamine derivatives have emerged as a promising class of cholinesterase inhibitors.

A study on novel oxazole (B20620) benzylamine derivatives revealed that these compounds exhibited a binding preference for BChE over AChE. tandfonline.com The most potent derivatives inhibited BChE with IC50 values in the micromolar range (around 30 µM), while showing poor inhibition of AChE (IC50 >> 100 µM). tandfonline.com This selectivity suggests their potential for developing BChE-specific inhibitors. tandfonline.com In another study, a series of 2-benzoylhydrazine-1-carboxamides, which can be conceptually related to benzylamine structures, demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com

Table 2: Cholinesterase Inhibitory Activity (IC50) of Selected Benzylamine Analogues

Compound Class Enzyme IC50 Value (µM) Reference
trans-amino-5-arylethenyl-oxazoles BChE ~30 - 165 tandfonline.com
trans-amino-5-arylethenyl-oxazoles AChE >> 100 tandfonline.com
Naphtho[1,2-d]oxazoles BChE 43 - 95 tandfonline.com
Naphtho[1,2-d]oxazoles AChE > 50 tandfonline.com
2-Benzoylhydrazine-1-carboxamides AChE 44 - 100 mdpi.com
2-Benzoylhydrazine-1-carboxamides BChE ≥ 22 mdpi.com

Receptor Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in cellular processes such as growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer drug development. Several benzylamine and related benzamide (B126) derivatives have been investigated as RTK inhibitors.

Specifically, analogues of 4-(arylaminomethyl)benzamide have been synthesized and tested against a panel of eight RTKs, including EGFR, HER-2, KDR, and PDGFR. mdpi.com Certain compounds with a trifluoromethyl-substituted benzene (B151609) ring showed high potency against EGFR, with inhibitions of 91% and 92% at a 10 nM concentration. mdpi.com In another study, 5-benzylidene-hydantoin derivatives were evaluated, with some showing moderate and selective inhibition towards VEGFR-2. ukm.my Furthermore, 4-benzylamino quinazolines were identified as potent inhibitors of the EGFR tyrosine kinase domain, with one of the most effective derivatives having a 6,7-dimethoxy substitution pattern. researchgate.net

Table 3: Receptor Tyrosine Kinase Inhibitory Activity of Selected Benzylamine Analogues

Compound Class/Derivative Kinase Target Activity Reference
N-(trifluoromethyl)phenyl Derivative 11 EGFR 91% inhibition @ 10 nM mdpi.com
N-(trifluoromethyl)phenyl Derivative 13 EGFR 92% inhibition @ 10 nM mdpi.com
6,7-dimethoxy-4-(3-bromophenyl)amino quinazoline EGFR IC50 = 0.029 nM researchgate.net
Benzalhydantoin Derivative 6 VEGFR-2 Moderate Inhibition ukm.my
Benzalhydantoin Derivative 8 VEGFR-2 Moderate Inhibition ukm.my
Benzalhydantoin Derivative 10 VEGFR-2 Moderate Inhibition ukm.my

Antimicrobial Activity Investigations (in vitro)

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzylamine derivatives have been explored for their potential to combat various bacterial pathogens.

Antibacterial Efficacy Against Specific Strains

In vitro studies have demonstrated that benzylamine analogues possess activity against several bacterial species, particularly Gram-positive bacteria.

A series of derivatives based on a 3-methoxybenzamide (B147233) pharmacophore, structurally related to the target compound, were synthesized and evaluated for their antibacterial activity. nih.gov These compounds exhibited good activity against several Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. nih.gov One derivative featuring a fluorine substitution on the phenyl ring was identified as the most promising candidate against these strains. nih.gov The mechanism for some of these benzamide derivatives is believed to involve the inhibition of the bacterial cell division protein FtsZ. nih.gov

Table 4: Antibacterial Activity of a 3-Methoxybenzamide Derivative

Bacterial Strain Activity Metric Result Reference
M. smegmatis Zone Ratio vs. Std. 0.62 nih.gov
S. aureus Zone Ratio vs. Std. 0.44 nih.gov

Antifungal Efficacy Against Specific Fungi

Analogues of (3-Methoxy-2-propoxybenzyl)amine have demonstrated notable antifungal properties against a variety of fungal pathogens. The structural framework of benzylamines has been identified as a promising scaffold for novel antifungal agents.

Derivatives of benzylamine antimycotics that feature an additional phenyl ring in the side chain have been synthesized and assessed for their antifungal capabilities. The effectiveness of these compounds is highly contingent on the spacing between the two phenyl groups and the nature of the connecting spacer. The introduction of a quaternary carbon atom to link the aryl rings led to the discovery of particularly potent compounds. nih.gov Specifically, a novel 4-benzylbenzylamine side chain has been shown to significantly boost efficacy, especially against Candida albicans. nih.gov

In a study focused on fatty acid amides of 4-methoxybenzylamine (B45378), several derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The inhibitory concentration for fungal growth was determined for these compounds. For instance, fatty acid amides of 4-methoxybenzylamine showed a Minimum Inhibitory Concentration (MIC) of 70 μg/ml against the fungi Alternaria and Rhizopus. nih.gov A derivative containing a hydroxyl group on the fatty acid chain exhibited the most potent antifungal and antibacterial activity among the tested compounds. nih.gov

Furthermore, a related methoxy-substituted compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a precursor to the corresponding benzylamine, has shown strong antifungal effects against the plant pathogen Fusarium graminearum. The MIC of HMB required to inhibit the growth of this fungus was found to be 200 μg/mL. nih.gov

Table 1: Antifungal Activity of this compound Analogues

Compound Class Fungal Species Activity Metric Value
Fatty acid amides of 4-methoxybenzylamine Alternaria sp. MIC 70 µg/mL
Fatty acid amides of 4-methoxybenzylamine Rhizopus sp. MIC 70 µg/mL
2-hydroxy-4-methoxybenzaldehyde Fusarium graminearum MIC 200 µg/mL

Antimycobacterial Activity

The antimycobacterial potential of benzylamine analogues has been a subject of significant research. Studies have detailed the synthesis and evaluation of benzylamines with varied N-alkyl chains and aromatic substitutions against Mycobacterium tuberculosis.

The antimycobacterial activity is influenced by the structural characteristics of the compounds. For example, in a series of polycyclic amine derivatives, those with an adamantane (B196018) moiety generally showed better activity than those with oxa- or aza-pentacycloundecane (PCU) cages. nih.gov The nature of the side chain, rather than the type of polycyclic carrier, appears to be a key determinant of antimycobacterial potency. nih.gov One of the most active compounds in this series, a polycyclic amine derivative, demonstrated a Minimum Inhibitory Concentration (MIC₉₉) of 9.6 μM against Mycobacterium tuberculosis H37Rv. nih.gov

A separate investigation into substituted benzylamines identified several compounds with marked inhibitory effects. The most active compounds in this series against Mycobacterium tuberculosis H37Ra included N-methyl-3-chlorobenzylamine and N-methyl-3,5-dichlorobenzylamine, both with a MIC of 10.2 μg/mL, and N-butyl-3,5-difluorobenzylamine, which had a MIC of 6.4 μg/mL. nih.gov These compounds also showed significant inhibition of Mycobacterium marinum and Mycobacterium lufu. nih.gov

Table 2: Antimycobacterial Activity of Benzylamine Analogues

Compound Mycobacterial Strain MIC
Polycyclic amine derivative (most potent) M. tuberculosis H37Rv 9.6 µM
N-methyl-3-chlorobenzylamine M. tuberculosis H37Ra 10.2 µg/mL
N-methyl-3,5-dichlorobenzylamine M. tuberculosis H37Ra 10.2 µg/mL
N-butyl-3,5-difluorobenzylamine M. tuberculosis H37Ra 6.4 µg/mL

Anticancer Activity in Cellular Models (in vitro)

Analogues containing the methoxybenzylamine scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines. These in vitro studies have provided IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.

Makaluvamines, a class of marine alkaloids that contain an iminoquinone structure linked to an amine, have been the basis for synthetic analogues with anticancer properties. mcpharmacol.com A novel synthetic makaluvamine analogue, FBA-TPQ, has shown potent anticancer activity, with IC₅₀ values ranging from 0.11 to 0.54 μM in pancreatic cancer cells. mdpi.com

Derivatives of 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one have been synthesized and assessed for their antiproliferative effects against the HT-29 human colon cancer cell line. Two of the most effective compounds in this series, congeners 1c and 2h, displayed IC₅₀ values of 1.828 and 2.197 μg/mL, respectively. nih.gov

Another related compound, 9-methoxycanthin-6-one, isolated from Eurycoma longifolia, has demonstrated significant in vitro anticancer activity across a panel of cancer cell lines. The IC₅₀ values were determined to be 4.04 µM in A2780 (ovarian), 5.80 µM in SKOV-3 (ovarian), 15.09 µM in MCF-7 (breast), 3.79 µM in HT-29 (colorectal), 5.71 µM in A375 (skin), and 4.30 µM in HeLa (cervical) cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of this compound Analogues

Compound/Analogue Class Cancer Cell Line Activity Metric Value
FBA-TPQ (Makaluvamine analogue) Pancreatic Cancer IC₅₀ 0.11 - 0.54 µM
5-(3,5-dimethoxybenzylidene) derivative 1c HT-29 (Colon) IC₅₀ 1.828 µg/mL
5-(3,5-dimethoxybenzylidene) derivative 2h HT-29 (Colon) IC₅₀ 2.197 µg/mL
9-methoxycanthin-6-one A2780 (Ovarian) IC₅₀ 4.04 µM
9-methoxycanthin-6-one SKOV-3 (Ovarian) IC₅₀ 5.80 µM
9-methoxycanthin-6-one MCF-7 (Breast) IC₅₀ 15.09 µM
9-methoxycanthin-6-one HT-29 (Colorectal) IC₅₀ 3.79 µM
9-methoxycanthin-6-one A375 (Skin) IC₅₀ 5.71 µM
9-methoxycanthin-6-one HeLa (Cervical) IC₅₀ 4.30 µM

Receptor Agonism and Antagonism Studies (in vitro), e.g., GPR88 Agonism

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain's striatum and is considered a potential therapeutic target for central nervous system (CNS) disorders. nih.govnih.gov While several synthetic agonists for GPR88 have been developed, such as 2-PCCA and phenylglycinol derivatives, there is currently no publicly available research directly linking this compound or its close analogues to GPR88 agonism or antagonism. nih.gov The identified GPR88 agonists are structurally complex amines and amides, suggesting that amine-containing scaffolds can interact with this receptor. nih.gov However, further studies are required to determine if the specific structural features of this compound analogues confer any activity at this receptor.

Elucidation of Molecular Mechanisms of Action in Biological Systems

Investigations into the molecular mechanisms of this compound analogues have revealed multiple pathways through which they exert their biological effects.

For their antifungal activity , one proposed mechanism for fatty acid amide derivatives of 4-methoxybenzylamine involves DNA binding. nih.gov In the case of the related compound 2-hydroxy-4-methoxybenzaldehyde, the mechanism against F. graminearum involves the destruction of cell membranes. nih.gov Phenyl-substituted benzylamine antimycotics are known to act by inhibiting squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

The antimycobacterial mechanism for polycyclic amine derivatives is thought to involve the inhibition of cell wall synthesis. nih.gov Specifically, the two most active compounds in one study were found to cause early and sustained cell wall damage, similar to the action of ethambutol. nih.gov For the broader class of benzylamines, synergistic effects have been observed when combined with other antimycobacterial drugs like aminosalicylic acid and streptomycin, although their precise standalone mechanism is not fully elucidated. nih.gov

In the context of anticancer activity , makaluvamine analogues are believed to act as topoisomerase II inhibitors. mcpharmacol.com Further mechanistic studies have shown that they can also inhibit cell proliferation, arrest the cell cycle, and induce apoptosis through the modulation of genes such as p53. mcpharmacol.com The 5-(3,5-dimethoxybenzylidene) derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HT-29 cells, associated with the upregulation of caspase-3, caspase-9, and the Bax/Bcl-2 ratio. nih.gov

Regarding receptor agonism , the mechanism for known GPR88 agonists involves the receptor coupling to Gαi proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. nih.gov

Applications of 3 Methoxy 2 Propoxybenzyl Amine in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

There is currently no published research detailing the use of (3-Methoxy-2-propoxybenzyl)amine as a key synthetic intermediate in the construction of complex molecules. While its structure suggests potential as a building block, no specific examples of its incorporation into larger, more elaborate chemical structures have been documented in scientific journals or patents.

Use in the Preparation of Pharmaceutical Precursors and Scaffolds

The application of this compound in the synthesis of pharmaceutical precursors and scaffolds has not been reported in the available scientific literature. Benzylamine (B48309) derivatives are crucial in medicinal chemistry, forming the backbone of many therapeutic agents. wikipedia.orgchemicalbook.com However, the specific contribution of this compound to the development of new drug candidates remains undocumented.

Development of Novel Functional Materials Based on Benzylamine Architectures

While the development of functional materials from benzylamine-based architectures is an active area of research, there are no specific reports on the use of this compound for this purpose. The general field explores the use of benzylamines in polymers and other materials, but the unique contributions of the 3-methoxy and 2-propoxy substituents of this particular compound have not been explored in published studies. sinocurechem.com

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. AI, particularly machine learning (ML), offers powerful tools to accelerate the design-make-test-analyze (DMTA) cycle, making it more efficient and cost-effective. oxfordglobal.com Generative AI models, for instance, can design novel molecules with desired properties, while predictive models can forecast their biological activity and physicochemical characteristics. oxfordglobal.comresearchgate.net

For (3-Methoxy-2-propoxybenzyl)amine, ML algorithms can be trained on datasets of known benzylamine (B48309) derivatives to develop robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govarxiv.org These models can identify the structural features crucial for a specific biological effect. By analyzing patterns in large datasets, ML can predict how modifications to the methoxy (B1213986), propoxy, or amine groups on the benzylamine scaffold will affect its activity. nih.gov For example, machine learning has been successfully used to simulate the structure-activity relationships of phenethylamines, a related class of compounds. nih.gov

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. The synthesis of benzylamines, including this compound, traditionally relies on methods that can generate significant waste. rug.nl Future research is geared towards discovering novel catalytic systems that are more efficient, use renewable feedstocks, and operate under milder conditions.

A highly promising and atom-economical approach is the "borrowing hydrogen" methodology, which involves the direct coupling of alcohols with amines. acs.orgresearchgate.net Recent breakthroughs have demonstrated the efficacy of well-defined homogeneous iron complexes as catalysts for this transformation, providing access to a wide variety of benzylamines in moderate to excellent yields. acs.org This marks a significant step towards replacing precious metal catalysts with more abundant and less toxic alternatives.

Heterogeneous nickel catalysts are also emerging as a robust and commercially viable option for the synthesis of primary benzylamines from benzyl (B1604629) alcohols and ammonia (B1221849) sources like aqueous ammonia. rug.nlresearchgate.net This method is particularly attractive as it avoids the use of gaseous ammonia and can be applied to the conversion of bio-based platform chemicals, such as those derived from lignin (B12514952). rug.nlresearchgate.net

Lignin, an abundant and renewable biopolymer, is a promising feedstock for the sustainable production of aromatic chemicals. nih.govresearchgate.net Research has shown that lignin model compounds can be directly converted into primary benzylamines through tandem hydrogenolysis and reductive amination using atomically dispersed cobalt catalysts. nih.gov By fine-tuning the catalyst's coordination environment, it is possible to control the reaction sequence and achieve high yields of the desired primary amine. nih.gov Applying these sustainable strategies to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Investigation of this compound in New Biological Target Identification

Benzylamine derivatives are a well-established scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antidepressants, antiplatelet agents, and treatments for Alzheimer's disease. researchgate.net The specific substitution pattern of this compound suggests it could be a valuable probe for exploring new biological targets.

The benzylamine core is a known pharmacophore that interacts with various enzymes and receptors. For example, benzylamine itself is a substrate for monoamine oxidases (MAO-A and MAO-B), and many of its derivatives are potent inhibitors of these enzymes, which are key targets in the treatment of depression and neurodegenerative diseases. wikipedia.orgnih.gov The unique combination of methoxy and propoxy groups on the aromatic ring of this compound could confer selectivity for specific enzyme isoforms or entirely new protein targets.

Future research should involve screening this compound and a library of its close analogs against a broad panel of biological targets. This could uncover unexpected activities and open new avenues for therapeutic development. For instance, various synthetic dihydroquinazoline (B8668462) derivatives, which can be synthesized from benzylamine precursors, have shown antimicrobial, antifungal, and antiparasitic properties. beilstein-journals.org Similarly, novel benzylamine derivatives have been synthesized and evaluated for activity against Mycobacterium tuberculosis. researchgate.net Investigating the potential of this compound in these areas could lead to the identification of new lead compounds for infectious diseases. The compound's structure suggests potential applications in organic synthesis and as an intermediate for more complex molecules that may possess antimicrobial or anticancer properties. ontosight.ai

Advanced Materials Science Applications of Benzylamine Derivatives

Beyond their pharmaceutical importance, benzylamine derivatives are crucial building blocks in materials science. researchgate.net They serve as monomers and cross-linking agents in the synthesis of high-performance polymers and as catalysts in polymerization reactions.

Primary benzylamines are prominent scaffolds in widely used polymers. rug.nlresearchgate.net For example, they are precursors to xylylenediamines, which are key components of heat-resistant polyamides. researchgate.net The specific structure of this compound, with its functional groups, could be leveraged to create novel polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or improved solubility. Its potential use in producing emerging bio-based polymers is an area ripe for exploration. rug.nl

In the realm of thermosetting polymers, N,N-Dimethylbenzylamine is a widely used catalyst for the formation of polyurethane foams and epoxy resins. wikipedia.org The amine functionality in benzylamine derivatives facilitates these curing reactions. Investigating the catalytic activity of this compound or its tertiary amine derivatives in these systems could lead to new materials with improved performance characteristics.

Furthermore, benzylamine derivatives are used in the synthesis of fine chemicals and functional materials. sioc-journal.cn Their ability to undergo a variety of chemical transformations makes them versatile intermediates. For example, they can be used to prepare isoquinolines and other complex heterocyclic systems that have applications in electronic materials and functional dyes. wikipedia.org The exploration of this compound in these areas could yield novel materials with unique electronic or photophysical properties.

Q & A

Q. What are the established synthetic routes for (3-Methoxy-2-propoxybenzyl)amine?

The synthesis typically involves sequential alkylation and protection/deprotection steps. For example, the hydrochloride salt (CAS 89411-11-0) is synthesized via nucleophilic substitution of a benzyl chloride precursor with a secondary amine under basic conditions (e.g., NaOH/K2_2CO3_3) in solvents like dichloromethane or toluene . Key steps include:

  • Methoxy and propoxy group introduction : Controlled alkylation of the benzyl backbone.
  • Amine protection : Use of trifluoroacetyl or benzyl groups to prevent side reactions.
  • Final deprotection : Acidic or catalytic hydrogenation conditions to yield the free amine. Methodological Note: Optimize reaction time and temperature to minimize byproducts like over-alkylated species.

Q. How is this compound purified and characterized?

  • Purification : Column chromatography (SiO2_2, EtOAC/hexane gradients) or recrystallization (ethanol/water) are standard .
  • Characterization :
  • NMR : 1^1H NMR should show distinct signals for methoxy (δ\delta 3.2–3.8 ppm), propoxy (δ\delta 1.0–1.5 ppm for -CH2_2-CH2_2-CH3_3), and aromatic protons (δ\delta 6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 226.1443 for C12_{12}H19_{19}NO2_2) .

Q. What spectroscopic techniques are critical for structural validation?

A multi-technique approach is essential:

  • FTIR : Detect N-H stretches (~3300 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .
  • 13^{13}C NMR : Identify carbons adjacent to methoxy (δ\delta 55–60 ppm) and propoxy groups (δ\delta 70–75 ppm) .
  • X-ray crystallography (if crystalline): Resolve steric effects of the methoxy and propoxy substituents .

Advanced Questions

Q. How do the methoxy and propoxy substituents influence reactivity in cross-coupling reactions?

  • Steric effects : The 2-propoxy group hinders electrophilic substitution at the ortho position, directing reactivity to the para site .
  • Electronic effects : Methoxy acts as an electron-donating group, enhancing aromatic ring nucleophilicity for Suzuki-Miyaura couplings . Experimental Design: Compare reaction yields with/without substituents using Pd catalysts (e.g., Pd(PPh3_3)4_4) and aryl halides .

Q. What computational tools predict the compound’s solubility and bioavailability?

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting group strategy : Temporarily block the amine with Boc to direct functionalization to the aromatic ring .
  • Catalyst tuning : Use PdCl2_2(dppf) for C-H activation at sterically accessible positions . Case Study: Derivatization with propargyl bromides achieved 85% yield when the amine was protected .

Research Gaps and Future Directions

  • Biological activity : Limited data exist on this compound’s interaction with neurological targets (e.g., serotonin receptors). Proposed studies: Radioligand binding assays using 3^3H-5HT .
  • Thermodynamic properties : Experimental validation of predicted solubility parameters via gravimetric analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.